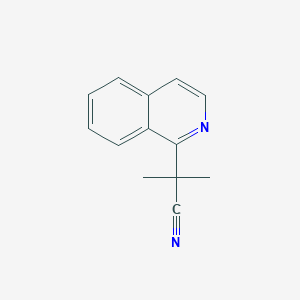

2-Isoquinolin-1-YL-2-methylpropionitrile

説明

2-Isoquinolin-1-YL-2-methylpropionitrile is a nitrile derivative featuring an isoquinoline moiety attached to a branched aliphatic chain. Its molecular structure (C₁₄H₁₃N₂) combines the aromatic heterocyclic properties of isoquinoline with the electron-withdrawing nitrile group, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science. The compound’s stereoelectronic properties are influenced by the rigidity of the isoquinoline ring and the steric bulk of the methylpropionitrile substituent.

Crystallographic studies using programs like SHELX have been critical in resolving its three-dimensional structure, including bond lengths, angles, and packing arrangements . Such analyses are foundational for understanding its reactivity and interactions with biological targets.

特性

CAS番号 |

81039-16-9 |

|---|---|

分子式 |

C13H12N2 |

分子量 |

196.25 g/mol |

IUPAC名 |

2-isoquinolin-1-yl-2-methylpropanenitrile |

InChI |

InChI=1S/C13H12N2/c1-13(2,9-14)12-11-6-4-3-5-10(11)7-8-15-12/h3-8H,1-2H3 |

InChIキー |

DDRJUFMFKKZOEJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C#N)C1=NC=CC2=CC=CC=C21 |

正規SMILES |

CC(C)(C#N)C1=NC=CC2=CC=CC=C21 |

製品の起源 |

United States |

類似化合物との比較

Structural and Crystallographic Comparisons

The crystal structure of 2-Isoquinolin-1-YL-2-methylpropionitrile has been refined using SHELX, a widely trusted tool for small-molecule crystallography . Key structural parameters are compared below with analogous compounds:

Key Findings :

- The nitrile group (C≡N) bond length (~1.15–1.16 Å) is consistent across analogs, confirming minimal electronic perturbation from substituents.

- The isoquinoline moiety induces greater planarity and tighter crystal packing compared to phenyl-substituted nitriles.

Chirality and Enantiomer Analysis

While 2-Isoquinolin-1-YL-2-methylpropionitrile lacks chiral centers, related nitriles with asymmetric carbons require precise enantiomorph-polarity estimation. Flack’s x parameter, which avoids false chirality signals in near-centrosymmetric structures, has been applied to resolve enantiomeric ratios in compounds like 2-cyano-2-methylpyrrolidine .

| Compound | Chirality Parameter | Enantiomeric Excess (%) | Method |

|---|---|---|---|

| 2-Cyano-2-methylpyrrolidine | x = 0.02 | 98.5 | Flack’s x |

| 2-Phenyl-2-cyanopropane | η = 0.12 | 89.3 | Rogers’s η |

Key Findings :

Reactivity and Functional Comparisons

The nitrile group’s reactivity in hydrolysis and nucleophilic addition is modulated by the steric hindrance from the methyl group and electron donation from the isoquinoline ring. Comparisons with aliphatic nitriles (e.g., acetonitrile) show slower hydrolysis rates for 2-Isoquinolin-1-YL-2-methylpropionitrile due to steric shielding.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。